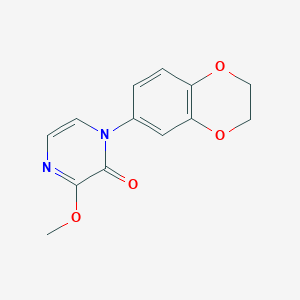![molecular formula C17H18ClFN4O3 B6454269 2-{4-[2-(2-chlorophenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2548993-19-5](/img/structure/B6454269.png)
2-{4-[2-(2-chlorophenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a cell-permeable piperazinyl-quinazolinone compound . It exhibits oncogene-selective lethality . The empirical formula is C30H31ClN4O4 and the molecular weight is 547.04 .
Synthesis Analysis
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of this compound is complex, with two nitrogen atoms in its structure among the most significant classes of aromatic bicyclic compounds .Physical and Chemical Properties Analysis
The compound is a solid and white in color . It is soluble in DMSO at 50 mg/mL . The storage temperature is -20°C .Wirkmechanismus
Target of Action
The primary target of this compound is the system xc- (SLC7A11/xCT + SLC3A2/4F2hc) . This system plays a crucial role in maintaining the balance of redox in cells by controlling the exchange of glutamate and cystine across the plasma membrane .
Mode of Action
The compound interacts with its target by inhibiting the system xc-, which results in a decrease in the uptake of cystine and a subsequent reduction in the synthesis of glutathione . This leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and cell death .
Biochemical Pathways
The inhibition of system xc- affects the glutathione synthesis pathway . Glutathione is a major antioxidant in cells that neutralizes ROS. When the synthesis of glutathione is reduced, cells are unable to effectively neutralize ROS, leading to oxidative stress . This can trigger a type of regulated cell death known as ferroptosis .
Result of Action
The result of the compound’s action is the induction of ferroptosis , a form of regulated cell death characterized by the accumulation of lethal levels of lipid peroxides . This can be particularly effective in killing cancer cells, especially those with mutations in the RAS-RAF-MEK signaling pathway .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the presence of antioxidants in the environment can potentially counteract the compound’s action by neutralizing ROS. Additionally, the compound’s stability and efficacy can be affected by storage conditions .
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives have shown significant antimicrobial activity and anticancer activity . Therefore, they may be used as a lead for rational drug designing for the anticancer molecules . This provides an opportunity for chemists to design new derivatives of the compound that could be successful agents in terms of safety and efficacy to enhance life quality .
Eigenschaften
IUPAC Name |
2-[4-[2-(2-chlorophenoxy)acetyl]piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3/c1-11-15(19)16(25)21-17(20-11)23-8-6-22(7-9-23)14(24)10-26-13-5-3-2-4-12(13)18/h2-5H,6-10H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYNKBQZPUJTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-fluoro-6-methyl-2-{4-[6-(piperidin-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6454197.png)
![2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454200.png)

![2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine](/img/structure/B6454207.png)
![1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6454216.png)
![5-fluoro-6-methyl-2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6454223.png)
![2-{4-[2-(benzylsulfanyl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454237.png)
![5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454244.png)
![2-{4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454257.png)
![2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6454263.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6454265.png)
![2-{4-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454266.png)
![2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6454273.png)
![5-fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B6454298.png)
